Gemcitabine itself needs to be converted within cells to active metabolites to exert its anti-cancer effects. One such metabolite is gemcitabine diphosphate (GDP). Researchers hypothesize that GMP might be another active metabolite, potentially offering a way to bypass the conversion step and improve efficacy []. Studies in cell lines suggest that GMP can inhibit DNA synthesis, a crucial step for cancer cell proliferation, similar to gemcitabine.
A significant challenge in gemcitabine therapy is its short half-life and rapid breakdown in the body. GMP, being more hydrophilic (water-loving) than gemcitabine, might face similar limitations.
Researchers are exploring nanoparticle-based delivery systems to encapsulate GMP and improve its stability and targeted delivery to tumor cells []. These carriers could protect GMP from degradation, enhance its circulation time, and potentially increase its therapeutic efficacy.